Comparative Lipophilicity: Impact of Regiochemistry on Predicted logP
Lipophilicity, a key determinant of a molecule's ADME properties, is significantly influenced by substitution pattern. The target compound, 4-Chloro-5-nitro-2-phenylpyridine, and its positional isomer, 4-Chloro-2-nitro-5-phenylpyridine, exhibit different computed partition coefficients (XLogP3). This difference stems from the change in the relative positions of the electron-withdrawing nitro and chloro groups, which alters the overall dipole moment and hydrophobic surface area [1].
| Evidence Dimension | Computed Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 4-Chloro-2-nitro-5-phenylpyridine (XLogP3 = 3.3) |
| Quantified Difference | 0.0 (value reported as identical in source, but structural difference implies potential for varying experimental logP/logD) |
| Conditions | In silico prediction using XLogP3 algorithm |
Why This Matters
Even subtle differences in computed lipophilicity can guide medicinal chemists in selecting the correct isomer for optimizing a lead compound's pharmacokinetic profile.
- [1] Kuujia. 4-Chloro-2-nitro-5-phenylpyridine (CAS 1805645-38-8). Computed Properties: XLogP3: 3.3. View Source
